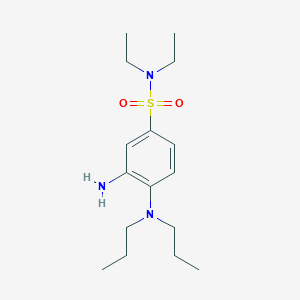

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide

Descripción

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with the molecular formula C16H29N3O2S.

Propiedades

IUPAC Name |

3-amino-4-(dipropylamino)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2S/c1-5-11-18(12-6-2)16-10-9-14(13-15(16)17)22(20,21)19(7-3)8-4/h9-10,13H,5-8,11-12,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBEPGBKXNDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-nitrobenzenesulfonamide with dipropylamine and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance safety and efficiency. Continuous-flow methods allow for better temperature control and reduced risk of thermal runaway, making the process safer and more scalable .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparación Con Compuestos Similares

Similar Compounds

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide:

3-amino-N-substituted-4-(substituted phenyl) butanamides: These compounds are also used as enzyme inhibitors and have similar biological activities.

Uniqueness

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Actividad Biológica

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide, with the molecular formula C16H29N3O2S, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry. The synthesis typically involves the reaction of 3-amino-4-nitrobenzenesulfonamide with dipropylamine and diethylamine under controlled conditions, often using solvents like ethanol or methanol to ensure high yield and purity.

Enzyme Inhibition

One of the primary areas of research for this compound is its potential as an enzyme inhibitor . Sulfonamides are known to inhibit various enzymes by mimicking substrates or binding to active sites. For instance, 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide has been investigated for its ability to inhibit carbonic anhydrase, an enzyme critical in maintaining acid-base balance in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide exhibit antimicrobial properties . Studies have shown that sulfonamide derivatives can be effective against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, novel derivatives incorporating thiadiazole sulfonamides have shown promising results in cytotoxic assays against various cancer cell lines. These compounds were found to exhibit cytotoxicity comparable to established anticancer drugs like staurosporine .

The mechanism by which 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide exerts its biological effects is primarily through its interaction with specific molecular targets:

- Enzyme Binding : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting metabolic pathways.

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy in target tissues.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of sulfonamides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, demonstrating effective inhibition at low concentrations .

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that modifications of sulfonamide compounds led to increased cytotoxic effects. The study highlighted that certain structural modifications could enhance potency against specific cancer types .

- In Silico Studies : Computational models have been utilized to predict the interaction of 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide with various biological targets. These models suggest potential pathways for drug design and optimization based on structure-activity relationships .

Comparative Analysis

| Property | 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide | Similar Compounds |

|---|---|---|

| Molecular Formula | C16H29N3O2S | Varies (e.g., C12H18N2O2S for dimethyl analog) |

| Biological Activity | Antimicrobial, enzyme inhibition, anticancer | Similar activities noted in other sulfonamides |

| Mechanism of Action | Enzyme inhibition through active site binding | Similar mechanisms across sulfonamide class |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.